N-(4-methoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide
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Description
N-(4-methoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Pathways and Derivatives : Research has delved into synthetic methodologies for creating pyrimido[5,4-b]indole derivatives, highlighting the versatility of reactions involving methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides. These reactions lead to the formation of diverse derivatives, showcasing the chemical compound's role in the synthesis of biologically active molecules (Shestakov et al., 2009).
Crystal Structure and Molecular Docking : The crystal structure and Hirshfeld surface analysis of related compounds have been studied to understand their electronic and spatial configurations. For example, a study on the synthesis of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one provided insights into the compound's structure and evaluated its potential as a new inhibitor of hepatitis B, showing nanomolar inhibitory activity against the Hepatitis B virus (Ivashchenko et al., 2019).
Biological Activities
Antibacterial and Antifungal Properties : Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, including structures related to N-(4-methoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide, have been synthesized and demonstrated significant antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents (Helal et al., 2013).
Anti-Inflammatory and Analgesic Properties : Derivatives have been synthesized with anti-inflammatory and analgesic activities, indicating the compound's potential for developing new therapeutic agents. Some synthesized compounds exhibited COX-2 selectivity indices comparable to standard drugs, suggesting their usefulness in treating inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial Activity : The compound and its derivatives have been evaluated for antimicrobial activity, showing effectiveness against gram-positive and gram-negative bacteria. This suggests its role in the development of new antimicrobial strategies (Amr et al., 2016).
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-14-3-8-18-17(11-14)20-21(25-18)22(28)26(13-24-20)10-9-19(27)23-12-15-4-6-16(29-2)7-5-15/h3-8,11,13,25H,9-10,12H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQBISBNOSZYNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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